molecular formula C25H21NO5 B2987282 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid CAS No. 2361634-15-1

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid

Cat. No.: B2987282
CAS No.: 2361634-15-1
M. Wt: 415.445
InChI Key: YCMNBAWPOFTVNU-UHFFFAOYSA-N
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Description

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an azetidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid typically involves multiple steps, starting with the protection of the fluorenyl group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzoic acid moiety via esterification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorenyl group makes it a valuable intermediate in the construction of fluorescent probes and dyes.

Biology: In biological research, the compound can be employed as a tool for studying enzyme-substrate interactions. Its structural complexity allows for the design of specific inhibitors or activators of biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid exerts its effects depends on its molecular targets and pathways. The fluorenyl group can interact with specific receptors or enzymes, leading to biological responses. The azetidine ring and benzoic acid moiety can further modulate these interactions, resulting in a range of effects.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: These compounds share the fluorenyl group and are commonly used in peptide synthesis.

  • Fluoren-9-ylmethoxycarbonyl derivatives: These compounds have similar structural features and are used in various chemical and biological applications.

Uniqueness: 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c27-24(28)16-9-11-17(12-10-16)31-18-13-26(14-18)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMNBAWPOFTVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-15-1
Record name 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]benzoic acid
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